3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride
Description
3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride (CAS: 952947-02-3) is a sulfonyl chloride derivative featuring an isopropylamino carbonyl substituent at the 3-position and a methoxy group at the 4-position of the benzene ring. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives for pharmaceutical and biochemical applications .
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-3-(propan-2-ylcarbamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-7(2)13-11(14)9-6-8(18(12,15)16)4-5-10(9)17-3/h4-7H,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRUTDRLGCHCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with isopropylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at a low temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and isopropylamine.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride has been investigated for its potential as a pharmaceutical intermediate. Its sulfonamide structure is known to exhibit antibacterial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of this compound can selectively inhibit bacterial enzymes, offering a pathway for novel antibiotic therapies .
Studies have demonstrated that compounds containing the sulfonamide moiety can modulate biological pathways. For instance, this compound may act as a PGI2 receptor agonist, which has implications in cardiovascular therapies . Such activities are essential for developing drugs targeting inflammatory diseases and hypertension.
Chemical Biology
In chemical biology, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to form covalent bonds with biomolecules makes it useful in creating probes for studying protein interactions and enzyme functions .
Material Science
The sulfonamide group also lends itself to applications in material science, particularly in the development of polymers and coatings with specific functional properties. Research indicates that incorporating sulfonamide derivatives can enhance thermal stability and mechanical strength in polymer matrices .
Case Study 1: Antibacterial Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various sulfonamide derivatives from this compound. These derivatives exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli, indicating their potential as new antibiotic agents .
Case Study 2: Cardiovascular Therapeutics
Research conducted at a leading pharmaceutical institute explored the effects of this compound on PGI2 receptor modulation. The findings suggested that it could effectively lower blood pressure in hypertensive models, paving the way for further studies into its use as a therapeutic agent for cardiovascular diseases .
Mechanism of Action
The mechanism of action of 3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols . This reactivity is utilized in various chemical reactions to modify molecules and create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations:
The 4-propoxy group in the pyrazole-containing analogue increases lipophilicity, which may improve membrane permeability in drug candidates .
Functional Group Diversity: Sulfonyl chlorides (e.g., target compound) are highly reactive toward amines and alcohols, enabling sulfonamide and sulfonate ester formation. In contrast, beta-blockers like propranolol lack sulfonyl groups but share the isopropylamino moiety, which is critical for β-adrenergic receptor binding .
Pharmacological vs. Synthetic Roles: While the target compound is an intermediate, analogues like propranolol and betaxolol hydrochloride are finished APIs with stringent pharmacopeial specifications (e.g., 98.0–101.5% purity) .
Reactivity and Stability
- Moisture Sensitivity : Sulfonyl chlorides (e.g., the target compound) hydrolyze readily in aqueous conditions, necessitating anhydrous handling. Beta-blockers like betaxolol hydrochloride exhibit higher stability due to their ionic hydrochloride salt form .
- Synthesis Efficiency: Microwave-assisted synthesis of the target compound’s derivatives (e.g., triazole hybrids) reduces reaction times compared to conventional methods, as noted in hybrid library preparation .
Biological Activity
3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride, also known by its CAS number 952947-02-3, is a compound with a complex molecular structure that has garnered attention in medicinal chemistry. With a molecular formula of C11H14ClNO4S and a molecular weight of 291.75 g/mol, this compound exhibits potential biological activities that are crucial for various therapeutic applications.
The compound is characterized by the following properties:
- Molecular Formula : C11H14ClNO4S
- Molecular Weight : 291.75 g/mol
- Physical State : Solid at room temperature
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial and anticancer properties.
Antibacterial Activity
Research indicates that derivatives of sulfonyl chlorides often exhibit significant antibacterial properties. In a comparative study, compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, the presence of the isopropylamino group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.78 µg/mL |
| Related Sulfonamide Derivative | Escherichia coli | 1.56 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antibacterial agents.
Anticancer Activity
In vitro studies have shown that compounds containing sulfonamide moieties can inhibit tumor cell proliferation. The mechanism often involves the disruption of cellular signaling pathways associated with cancer progression. Preliminary data indicate that this compound may influence apoptosis in cancer cells through caspase activation.
Case Studies
- Study on Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the synthesis of related sulfonamide compounds, demonstrating their effectiveness against drug-resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The study noted that modifications to the sulfonamide group could enhance antibacterial potency.
- Anticancer Properties : Research conducted at a leading cancer research institute explored the effects of various sulfonamide derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzyme Activity : Sulfonamide derivatives are known to inhibit enzymes critical for bacterial growth and proliferation.
- Induction of Apoptosis in Cancer Cells : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in neoplastic cells.
Q & A
Q. What are the recommended synthetic routes for preparing 3-[(Isopropylamino)carbonyl]-4-methoxybenzenesulfonyl chloride, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves sequential functionalization of the benzene ring. A plausible route includes:
Sulfonation and Chlorination : Start with 4-methoxybenzoic acid. Sulfonate using chlorosulfonic acid to introduce the sulfonyl chloride group, analogous to methods for 4-methoxybenzenesulfonyl chloride synthesis . Optimize chlorination by controlling temperature (0–5°C) to minimize hydrolysis.
Isopropylaminocarbonyl Introduction : React the intermediate with isopropyl isocyanate under anhydrous conditions (e.g., THF, 60°C, 12h) using triethylamine as a base. Monitor progress via TLC or HPLC .
Key Considerations :
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm in ¹H NMR; sulfonyl chloride resonance in ¹³C NMR) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (±0.3% tolerance) .
Note : Monitor hydrolytic stability by comparing fresh vs. aged samples using IR spectroscopy (S=O stretching at ~1370 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?
Methodological Answer: The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles (e.g., amines, alcohols) via a two-step process:
Nucleophilic Attack : The lone pair of the nucleophile targets the electrophilic sulfur, forming a tetrahedral intermediate.
Cl⁻ Departure : The intermediate collapses, releasing Cl⁻.
Computational Support : Density Functional Theory (DFT) studies (e.g., using Gaussian 16) can model transition states and activation energies. Compare with analogous reactions in 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide systems .
Experimental Validation : Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. THF) reveal rate dependencies .
Q. How does the methoxy group influence the electronic environment of the benzene ring, and what are the implications for downstream reactivity?
Methodological Answer: The methoxy group is electron-donating (+M effect), activating the ring toward electrophilic substitution at the para position. This impacts:
- Synthesis : Directs sulfonation to the para position relative to methoxy .
- Stability : Electron-rich rings may accelerate hydrolysis of the sulfonyl chloride group. Test stability in aqueous buffers (pH 2–12) via HPLC .
Contradiction Analysis : Conflicting reports on hydrolysis rates (e.g., faster in basic vs. acidic media) may arise from competing solvolysis pathways. Resolve via Arrhenius plots of degradation kinetics .
Q. What strategies mitigate side reactions during coupling reactions involving the isopropylaminocarbonyl moiety?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the amine (e.g., Boc-group) during sulfonation to prevent undesired cross-reactivity .
- Catalytic Optimization : Use Pd catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings, ensuring compatibility with sulfonyl chlorides .
Case Study : In 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride synthesis, Boc-protected intermediates improved yields by 20% .
Q. What computational tools predict the compound’s pharmacokinetic properties for drug discovery applications?
Methodological Answer:
- ADME Prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (lipophilicity), permeability, and metabolic stability. Compare with structurally similar beta-blockers (e.g., propranolol derivatives) .
- Docking Studies : Model interactions with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Validate with experimental IC₅₀ assays .
Q. Data Contradiction Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
